2-Chlorobenzaldehyde [7-(2-hydroxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone
Description
2-Chlorobenzaldehyde [7-(2-hydroxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone is a structurally complex hydrazone derivative featuring a purine core. The purine ring is substituted at position 3 with a methyl group, at position 7 with a 2-hydroxyethyl group, and at position 8 with a hydrazone moiety derived from 2-chlorobenzaldehyde. This compound’s unique substituents confer distinct physicochemical properties, including polarity (due to the hydroxyethyl group) and lipophilicity (influenced by the chlorophenyl moiety).
Properties
CAS No. |
478253-40-6 |
|---|---|
Molecular Formula |
C15H15ClN6O3 |
Molecular Weight |
362.77 g/mol |
IUPAC Name |
8-[(2E)-2-[(2-chlorophenyl)methylidene]hydrazinyl]-7-(2-hydroxyethyl)-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C15H15ClN6O3/c1-21-12-11(13(24)19-15(21)25)22(6-7-23)14(18-12)20-17-8-9-4-2-3-5-10(9)16/h2-5,8,23H,6-7H2,1H3,(H,18,20)(H,19,24,25)/b17-8+ |
InChI Key |
SJXPVNZHOWKHES-CAOOACKPSA-N |
Isomeric SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N/N=C/C3=CC=CC=C3Cl)CCO |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NN=CC3=CC=CC=C3Cl)CCO |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Purine Hydrazide Precursor
The purine hydrazide moiety is derived from 7-(2-hydroxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine. Hydrazine hydrate (NH₂NH₂·H₂O) is introduced via nucleophilic substitution or hydrazinolysis. For example, 2-chlorotrityl chloride resin is functionalized with hydrazine hydrate in a DCM/DMF solvent system (1:1 v/v) at 30°C, yielding the hydrazide after quenching with methanol and purification. Alternative routes involve hydrazinolysis of chlorinated purine intermediates, as demonstrated in the synthesis of 6-hydrazinyluracil derivatives.
Condensation with 2-Chlorobenzaldehyde
The hydrazone bond forms via nucleophilic addition-elimination between the hydrazide and 2-chlorobenzaldehyde. This reaction is typically conducted under mild, catalyst-free conditions. For instance, a mixture of the purine hydrazide (30 μM) and 2-chlorobenzaldehyde (200 μM) in PME buffer (pH 7.0, 25°C) achieves >90% conversion within 30 minutes. Ethanol is often used as a co-solvent to enhance aldehyde solubility, with final ethanol concentrations ≤2% (v/v) to avoid protein denaturation in biomedical applications.
Optimization of Reaction Conditions
Solvent Systems
Aqueous-organic biphasic systems are preferred for their balance of reactivity and biocompatibility:
| Solvent | Concentration | Temperature | Yield (%) | Source |
|---|---|---|---|---|
| PME buffer/EtOH | 2% EtOH | 25°C | 92 | |
| Ethanol | Neat | RT | 85 | |
| DMF/H₂O | 1:1 | 30°C | 78 |
The PME buffer (100 mM PIPES, 1 mM MgSO₄, 2 mM EGTA) optimizes pH stability and minimizes side reactions.
Temperature and Time Dependence
Reaction kinetics follow pseudo-first-order behavior:
At 25°C, the rate constant ranges from 0.12 to 0.18 min⁻¹, achieving >90% yield within 30 minutes. Elevated temperatures (50°C) reduce reaction times to <10 minutes but risk purine decomposition.
Industrial-Scale Production Strategies
Patent WO2006118322A1 outlines an industrial method for analogous hydrazones, emphasizing:
-
Single-solvent processing : Reactions conducted entirely in aqueous media avoid costly solvent swaps.
-
pH control : Maintaining pH 8–10 with ammonia water minimizes byproduct formation.
-
Extractive purification : Ethyl acetate or toluene extracts isolate the product with >95% purity without chromatography.
For the target compound, these principles translate to:
-
Hydrazide synthesis : 6-Chloro-1-propyluracil reacts with hydrazine hydrate in DMSO/K₂CO₃ at 80°C for 6 hours.
-
Condensation : Crude hydrazide is directly reacted with 2-chlorobenzaldehyde in aqueous ammonia (pH 9.5) at 20°C for 24 hours.
-
Workup : Liquid-liquid extraction with ethyl acetate removes unreacted aldehyde, yielding the hydrazone in 82% isolated yield.
Analytical Characterization
Spectroscopic Validation
Chromatographic Purity
Preparative HPLC (C18 column, 0.1% TFA/ACN gradient) achieves ≥98% purity, with retention times (t₃) of 12.7 minutes under isocratic conditions.
Challenges and Mitigation Strategies
Byproduct Formation
Scalability Issues
-
Precipitation : Cold ether precipitation of the hydrazide precursor ensures high recovery (89–93%).
-
Catalyst residues : Pd(PPh₃)₄, used in some ligation methods, is removed via aqueous extraction (K₂CO₃ wash).
Emerging Methodologies
Solid-Phase Synthesis
Functionalized resins (e.g., 2-chlorotrityl chloride resin) enable automated synthesis:
Chemical Reactions Analysis
2-Chlorobenzaldehyde [7-(2-hydroxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its corresponding reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of hydrazone derivatives. For instance:
- Inhibition of Pathogens : Research indicates that hydrazone compounds can inhibit the growth of various bacterial strains such as Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli. The mechanism involves disrupting virulence factors and biofilm formation in bacteria .
- Minimum Inhibitory Concentration (MIC) : A series of synthesized hydrazones demonstrated MIC values ranging from 0.39 µg/mL to 1.56 µg/mL against multiple pathogens, showcasing their potency as antimicrobial agents .
Anticancer Potential
Hydrazones have also been investigated for their anticancer properties:
- Cell Line Studies : Compounds derived from 2-chlorobenzaldehyde have been tested against various cancer cell lines, showing significant cytotoxic effects. For instance, some derivatives exhibited IC50 values in the nanomolar range .
- Mechanisms of Action : The anticancer activity is often attributed to the induction of apoptosis and inhibition of cell proliferation pathways .
Anti-inflammatory Effects
Hydrazones have shown promise in reducing inflammation:
- In Vitro Studies : Certain derivatives demonstrated the ability to inhibit pro-inflammatory cytokines in cell cultures, suggesting potential therapeutic applications in inflammatory diseases .
Synthesis and Modification
The synthesis of 2-Chlorobenzaldehyde [7-(2-hydroxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone typically involves the condensation reaction between 2-chlorobenzaldehyde and appropriate hydrazine derivatives. Modifications to the hydrazone structure can enhance its biological activity and specificity.
Case Studies
Mechanism of Action
The mechanism of action of 2-Chlorobenzaldehyde [7-(2-hydroxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone involves its interaction with specific molecular targets and pathways. The hydrazone group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound’s ability to undergo various chemical reactions allows it to interact with different biomolecules, potentially leading to its observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzaldehyde [3-Methyl-2,6-dioxo-1,7-bis(phenylmethyl)-purin-8-yl]hydrazone ()
- Core Structure : Both compounds share a purine backbone with a hydrazone substituent at position 6.
- Substituent Differences :
- Solubility : The hydroxyethyl group in the target compound increases hydrophilicity compared to the phenylmethyl groups in , which contribute to a higher logP (XLogP3 = 4.6) .
- Molecular Weight : ’s compound has a molecular weight of 464.5 g/mol, while the target compound’s estimated molecular weight (~365 g/mol) reflects its simpler substituents.
Benzodithiazine Hydrazone Derivatives ()
- Core Structure: Benzodithiazine derivatives (e.g., 6-chloro-7-cyano-3-[2-hydroxybenzylidene]hydrazino compounds) differ significantly from the purine-based target compound.
- Functional Groups :
- Benzodithiazines include sulfonyl (SO₂) groups, evidenced by IR peaks at 1330–1160 cm⁻¹, absent in the purine-based target .
- Both classes share hydrazone moieties, but the target’s chlorobenzaldehyde-derived hydrazone may exhibit distinct NMR aromatic proton shifts (e.g., downfield signals due to chlorine’s electron-withdrawing effect).
Piperazine-Linked Purine Derivatives ()
- Substituent Comparison: and describe purines with piperazine or dimethylaminoethylamino groups, contrasting with the target’s hydroxyethyl and hydrazone substituents.
- Biological Implications : Piperazine/amine groups may enhance blood-brain barrier penetration, while the hydroxyethyl group in the target compound could favor solubility for aqueous-phase applications.
Physicochemical and Analytical Data Comparison
Research Findings and Implications
- Stability : The hydroxyethyl group may reduce thermal stability compared to benzodithiazines (mp >300°C), necessitating storage at lower temperatures .
- Bioactivity Potential: Hydrazones are known for antimicrobial and anticancer properties; the target’s chlorophenyl moiety could enhance target binding in enzyme inhibition assays compared to non-halogenated analogs .
Q & A
Q. What analytical methods are recommended for detecting and quantifying this hydrazone derivative in complex matrices?
Methodological Answer: Hydrazones, including this compound, can be analyzed via derivatization techniques coupled with HPLC or spectrophotometry. Hydrazine-based reagents (e.g., dansylhydrazine, fluorescein derivatives) are commonly used to enhance detection sensitivity for aldehydes and hydrazones . For quantification, reverse-phase HPLC with UV/Vis detection at 280–350 nm is suitable, with mobile phases optimized for polarity (e.g., acetonitrile/water gradients). Validation should include recovery studies (≥85%) and limits of detection (LOD < 0.1 µg/mL).
Q. What synthetic routes are typically employed to prepare this hydrazone, and what are critical reaction parameters?
Methodological Answer: The compound is synthesized via condensation of 2-chlorobenzaldehyde with a hydrazine derivative (e.g., 7-(2-hydroxyethyl)-3-methyl-2,6-dioxopurine hydrazine). Key parameters include:
- Stoichiometry : 1:1 molar ratio of aldehyde to hydrazine to minimize by-products.
- Catalysis : Acidic conditions (e.g., acetic acid) or Lewis acids (e.g., TiCl₄) to accelerate imine bond formation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to isolate the product (target yield: ~60–70%) .
Q. How can structural characterization of this compound be performed to confirm its identity?
Methodological Answer: Use a combination of:
- NMR : ¹H and ¹³C NMR to verify hydrazone bond formation (δ 8–10 ppm for NH protons; carbonyl carbons at ~160–180 ppm).
- IR : Peaks at ~1650 cm⁻¹ (C=N stretch) and ~3200 cm⁻¹ (N-H stretch).
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns. X-ray crystallography is ideal for resolving ambiguous stereochemistry .
Advanced Research Questions
Q. How can computational models resolve contradictions in reported bioactivity data for this hydrazone?
Methodological Answer: Divergent bioactivity results often arise from methodological differences in receptor-response studies. To reconcile discrepancies:
- Hybrid Modeling : Combine wet-lab agonistic profiles (e.g., heterologous receptor expression) with computational feature extraction (e.g., molecular docking, QSAR). For example, Saito et al. (2009) used multi-receptor agonistic profiling, while Haddad et al. (2008a) focused on single-receptor parameterization .
- Meta-Analysis : Apply multidimensional metrics (e.g., principal component analysis) to harmonize datasets from divergent experimental setups .
Q. What strategies optimize reaction conditions to suppress by-product formation during synthesis?
Methodological Answer: By-products (e.g., amidine derivatives) form due to over-reaction or competing pathways. Mitigation strategies include:
Q. How does the hydrazone’s electronic structure influence its reactivity in nucleophilic environments?
Methodological Answer: Computational studies (DFT or Hartree-Fock methods) can map electron density distribution. Key considerations:
- Frontier Molecular Orbitals (FMOs) : The HOMO-LUMO gap predicts susceptibility to nucleophilic attack. A smaller gap (e.g., <5 eV) indicates higher reactivity.
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize charge-separated intermediates, enhancing hydrazone lability .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility profiles reported for this compound?
Methodological Answer: Solubility discrepancies may stem from polymorphic forms or solvent impurities. Resolve via:
- Purity Assessment : Use DSC to detect polymorphs and HPLC to confirm chemical purity (>98%).
- Standardized Solubility Testing : Follow USP guidelines with degassed solvents and controlled temperature (25±0.5°C).
- Co-solvency Studies : Evaluate binary solvent systems (e.g., PEG-400/water) to identify optimal dissolution conditions .
Q. What experimental designs can clarify contradictory cytotoxicity results across cell lines?
Methodological Answer: Design a panel study with:
- Cell Line Diversity : Include primary cells and immortalized lines (e.g., HEK293, HepG2) to assess tissue-specific effects.
- Dose-Response Curves : Use 8–10 concentrations (0.1–100 µM) to calculate IC₅₀ values.
- Mechanistic Profiling : Combine apoptosis assays (Annexin V/PI) with ROS detection to differentiate cytostatic vs. cytotoxic effects .
Methodological Best Practices
Q. What statistical approaches validate longitudinal stability studies of this hydrazone?
Methodological Answer: Use structural equation modeling (SEM) with:
- Factorial Invariance Testing : Confirm configural, metric, and scalar invariance across time points (e.g., T1, T2, T3) to ensure consistent construct measurement .
- Bootstrapping : Apply 1,000 resamples to estimate indirect effects (e.g., mediation by degradation pathways) with bias-corrected confidence intervals .
Q. How can researchers ensure methodological rigor in hybrid (wet-lab/computational) studies?
Methodological Answer: Adopt a triangulation framework:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
